molecular formula C9H7N3 B2369022 2-(1H-indazol-5-yl)acetonitrile CAS No. 1000543-14-5

2-(1H-indazol-5-yl)acetonitrile

Cat. No.: B2369022
CAS No.: 1000543-14-5
M. Wt: 157.176
InChI Key: GQRRKEBZJBTOTM-UHFFFAOYSA-N
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Description

2-(1H-indazol-5-yl)acetonitrile is a heterocyclic compound that contains an indazole ring fused with an acetonitrile group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 2-(1h-indazol-5-yl)acetonitrile, are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .

Mode of Action

Indazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Given the diverse biological activities of indazole derivatives, it can be inferred that the compound likely induces a range of molecular and cellular changes depending on the specific biological target and context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents suggests that its action could be influenced by the hydration status of the biological environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.

Biochemical Analysis

Biochemical Properties

Compounds containing an indazole nucleus have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Cellular Effects

Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .

Molecular Mechanism

Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study in various in vitro and in vivo studies .

Dosage Effects in Animal Models

Indazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Indazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-5-yl)acetonitrile typically involves the formation of the indazole ring followed by the introduction of the acetonitrile group. One common method involves the cyclization of o-nitrobenzyl cyanide with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Another approach involves the use of transition metal-catalyzed reactions. For example, the cyclization of o-haloaryl hydrazones with copper or palladium catalysts can efficiently produce indazole derivatives. These reactions are often performed in solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metals are preferred for their high efficiency and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse indazole derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Indazole derivatives, including 2-(1H-indazol-5-yl)acetonitrile, exhibit antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole: Another heterocyclic compound with a similar structure but different biological activities.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic and antifungal properties.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in various pharmaceuticals.

Uniqueness

2-(1H-indazol-5-yl)acetonitrile is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(1H-indazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRRKEBZJBTOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000543-14-5
Record name 2-(1H-indazol-5-yl)acetonitrile
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